molecular formula C19H23N7O B2878585 3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2310123-19-2

3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Katalognummer: B2878585
CAS-Nummer: 2310123-19-2
Molekulargewicht: 365.441
InChI-Schlüssel: QRQPZIFMLYXDQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline represents a significant molecular structure in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N7O2C_{22}H_{25}N_{7}O_{2}, with a molecular weight of 419.5 g/mol. The structure includes a triazolo-pyridazine moiety linked to a piperidine ring and a tetrahydrocinnoline segment.

PropertyValue
Molecular FormulaC22H25N7O2
Molecular Weight419.5 g/mol
CAS Number2034424-96-7

Antimicrobial Properties

Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism is believed to involve interference with essential cellular processes in these microorganisms .

Antiviral Potential

The triazole moiety in the compound has shown promise as an antiviral agent. Research suggests that these compounds can inhibit viral replication by disrupting critical stages of the viral life cycle. Further investigations are needed to elucidate their efficacy against specific viruses .

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties. They demonstrate cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, certain derivatives showed IC50 values in the low micromolar range against several cancer types .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of diabetes management. In vitro assays revealed competitive inhibition with IC50 values around 100 nM .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Sladowska et al. demonstrated that triazole derivatives exhibited lethal effects on various bacterial strains using the yeast Saccharomyces cerevisiae as a bioassay model. The findings highlighted the potential of these compounds in treating infections caused by resistant bacterial strains .
  • Antiviral Mechanisms : Research published in MDPI outlined the antiviral mechanisms of triazole derivatives against Mycobacterium bovis BCG, showing promising results with MIC values of 31.25 μg/mL for certain compounds .
  • Cytotoxicity in Cancer Cells : A comparative study on the cytotoxic effects of triazolo derivatives against different cancer cell lines illustrated significant activity with some compounds achieving IC50 values below 10 μM, indicating strong potential for further development into anticancer therapies .

Eigenschaften

IUPAC Name

3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-4-16-15(3-1)11-19(23-21-16)27-12-14-7-9-25(10-8-14)18-6-5-17-22-20-13-26(17)24-18/h5-6,11,13-14H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQPZIFMLYXDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.